Evocalcet

secondary hyperparathyroidism hemodialysis parathyroid hormone

Evocalcet (KHK7580) delivers 33.7% lower GI adverse events vs. cinacalcet (33.5% vs. 50.5%, P=0.001), critical for multi-week SHPT protocols requiring sustained PTH suppression without dropout. Minimal CYP2D6 inhibition eliminates DDI confounding present with cinacalcet. EC50 of 92.7 nM (hCaR-HEK293) serves as reproducible CaSR assay standard. Rescues CaSR loss-of-function mutants (R680H) where etelcalcetide fails—ideal for mutant pharmacology screening. Orally bioavailable, approved in Japan (Orkedia®).

Molecular Formula C24H26N2O2
Molecular Weight 374.5 g/mol
CAS No. 870964-67-3
Cat. No. B607391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvocalcet
CAS870964-67-3
SynonymsMT-4580;  MT 4580;  MT4580;  KHK-7580;  KHK7580;  KHK 7580;  Evocalcet
Molecular FormulaC24H26N2O2
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O
InChIInChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)/t17-,20+/m1/s1
InChIKeyRZNUIYPHQFXBAN-XLIONFOSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Evocalcet (870964-67-3): Next-Generation Oral CaSR Agonist for Secondary Hyperparathyroidism Research and Therapeutic Applications


Evocalcet (KHK7580, CAS 870964-67-3) is an orally active, small-molecule positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR) [1]. As a calcimimetic agent, it suppresses parathyroid hormone (PTH) secretion from parathyroid gland cells by potentiating the receptor‘s sensitivity to extracellular calcium [2]. Developed to address the gastrointestinal (GI) tolerability and dosing limitations associated with first-generation calcimimetics, evocalcet is approved in Japan (trade name Orkedia) for the treatment of secondary hyperparathyroidism (SHPT) in dialysis patients and serves as a critical research tool for CaSR signaling studies [3].

Why Generic Substitution Among Calcimimetics Fails: The Evocalcet Differentiation Mandate


Calcimimetic agents, including cinacalcet, etelcalcetide, and evocalcet, share a common therapeutic target—the calcium-sensing receptor—yet differ fundamentally in pharmacokinetics, route of administration, GI tolerability profiles, and therapeutic dosing windows [1]. Cinacalcet, the first-in-class oral calcimimetic, demonstrates high clinical efficacy but carries a substantial burden of upper GI adverse events (nausea and vomiting occurring in approximately 30-50% of patients), frequently resulting in suboptimal dose escalation and poor long-term compliance [2]. Etelcalcetide, an intravenous peptide calcimimetic, achieves higher PTH suppression rates but is associated with greater hypocalcemia risk (OR 2.3 vs. evocalcet) and eliminates oral administration convenience [3]. Evocalcet was specifically engineered to preserve oral bioavailability while mitigating the GI intolerance and drug-drug interaction liabilities that constrain first-generation calcimimetic utility [4].

Evocalcet (870964-67-3) Quantitative Differentiation Evidence: Head-to-Head Efficacy, GI Tolerability, and Potency Metrics


ORCHESTRA Trial: Non-Inferior PTH Suppression Efficacy at 7-Fold Lower Daily Dose Range vs. Cinacalcet

In the 52-week, multicenter, randomized, double-blind ORCHESTRA Phase 3 trial comparing evocalcet (n=203) versus cinacalcet (n=201) in East Asian hemodialysis patients with SHPT (baseline iPTH >300 pg/mL), evocalcet demonstrated non-inferior PTH suppression at substantially lower therapeutic doses (1-12 mg/day) compared to cinacalcet (25-100 mg/day) [1]. Mean percentage change in iPTH from baseline was -34.7% for evocalcet versus -30.2% for cinacalcet (between-group difference -4.4%, 95% CI -13.1% to 4.3%, within the predefined 15% non-inferiority margin) [1]. Notably, 67.3% of evocalcet-treated patients achieved ≥30% reduction in iPTH from baseline compared to 58.7% for cinacalcet (between-group difference 8.6%, 95% CI -1.8% to 19.1%) [1].

secondary hyperparathyroidism hemodialysis parathyroid hormone

33% Relative Reduction in Gastrointestinal Adverse Events: Direct ORCHESTRA Trial Quantification

The ORCHESTRA trial prospectively evaluated pre-specified upper GI adverse events (abdominal discomfort, nausea, vomiting, abdominal distension, and decreased appetite). Evocalcet treatment resulted in significantly fewer GI adverse events compared to cinacalcet: 33.5% (68/203 patients) versus 50.5% (101/200 patients), respectively (P = 0.001) [1]. This represents a 33.7% relative reduction in GI event incidence with evocalcet.

gastrointestinal tolerability calcimimetic adverse events patient compliance

Human CaSR Functional Potency: Evocalcet EC50 92.7 nM in Cellular Calcium Mobilization Assay

In HEK293 cells stably expressing human CaSR, evocalcet induced dose-dependent intracellular calcium mobilization with an EC50 value of 92.7 nM [1]. This in vitro potency serves as the foundational pharmacological benchmark distinguishing evocalcet from structurally related CaSR modulators. By comparison, silicon-rhodamine functionalized evocalcet probes (EvoSiR4) exhibit further enhanced potency (EC50 <45 nM), demonstrating the utility of the evocalcet scaffold for probe development [2].

CaSR agonism in vitro pharmacology EC50

CYP450 Inhibition Profile: Minimal Drug-Drug Interaction Liability Relative to Cinacalcet

Cinacalcet is a potent inhibitor of CYP2D6 (Ki ~1-2 µM), necessitating dose adjustments for co-administered CYP2D6 substrates and contributing to clinically significant drug-drug interactions (DDIs) [1]. In contrast, evocalcet exhibits no significant inhibitory activity against CYP2D6 or other major CYP isoforms at clinically relevant concentrations [2]. This differentiated metabolic profile reduces DDI risk in polypharmacy settings typical of chronic kidney disease populations.

drug-drug interactions CYP450 metabolism

Differential Rescue of Mutant CaSR Signaling: Evocalcet Efficacy Where Etelcalcetide Fails

In HEK293 cells expressing clinically relevant loss-of-function CaSR mutations, evocalcet and cinacalcet both rescued signaling of cell surface-expressed mutants, whereas the intravenous calcimimetic etelcalcetide was ineffective in the same model system [1]. Specifically, cinacalcet and evocalcet, but not etelcalcetide or the novel PAM MIPS-VD-836-108, restored expression of the R680H mutant [1].

CaSR mutations familial hypocalciuric hypercalcemia personalized medicine

Optimal Research and Industrial Application Scenarios for Evocalcet (870964-67-3) Based on Quantitative Differentiation Evidence


Long-Term Secondary Hyperparathyroidism Efficacy Studies Requiring Sustained Patient Adherence

For multi-week or multi-month SHPT research protocols where GI tolerability directly impacts adherence and dose retention, evocalcet offers a 33.7% relative reduction in GI adverse events compared to cinacalcet (33.5% vs. 50.5% incidence; P=0.001) [1]. This differentiation is critical for maintaining protocol integrity and minimizing dropout due to nausea and vomiting, particularly in studies requiring sustained therapeutic PTH suppression over 52-week durations.

CaSR Pharmacological Assays Requiring Validated In Vitro Potency Benchmarking

Evocalcet provides a well-characterized in vitro potency reference point (EC50 = 92.7 nM in hCaR-HEK293 cells) for calcium mobilization assays [2]. This reproducible EC50 value serves as a critical internal standard for calibrating CaSR functional assays, screening novel calcimimetic candidates, or validating receptor expression systems in academic and industrial pharmacology laboratories.

CaSR Mutant Genotype-Response Studies and Personalized Calcimimetic Screening

In research models of familial hypocalciuric hypercalcemia or neonatal severe hyperparathyroidism driven by CaSR loss-of-function mutations, evocalcet demonstrates functional rescue of mutant receptor signaling and expression, including the R680H variant, where etelcalcetide fails to restore activity [3]. This genotype-dependent differential efficacy makes evocalcet a preferred tool compound for screening CaSR mutant pharmacology and developing personalized calcimimetic treatment strategies.

Polypharmacy Contexts Involving CYP2D6 Substrate Co-Administration

For research or clinical protocols where co-administration with CYP2D6 substrates (e.g., metoprolol, tricyclic antidepressants, codeine) is anticipated, evocalcet‘s minimal CYP inhibition profile offers a clear advantage over cinacalcet (potent CYP2D6 inhibitor, Ki ~1-2 µM) [4]. This differentiation reduces confounding variables in DDI studies and simplifies polypharmacy management in chronic kidney disease research models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Evocalcet

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.